Product packaging for N-[1-(furan-2-yl)ethyl]hydroxylamine(Cat. No.:CAS No. 123606-36-0)

N-[1-(furan-2-yl)ethyl]hydroxylamine

Cat. No.: B040406
CAS No.: 123606-36-0
M. Wt: 127.14 g/mol
InChI Key: YZFFDDLGEYKSJI-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]hydroxylamine is a specialized chiral hydroxylamine derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. Its core value lies in its bifunctional structure, incorporating a nucleophilic hydroxylamine group and a furan heterocycle, which serves as a versatile synthetic handle. This compound is primarily employed as a key building block for the synthesis of novel heterocyclic compounds and as a precursor to more complex molecular architectures. Researchers utilize it to construct nitrone species via oxidation, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for the preparation of isoxazolidines—five-membered rings with important biological and pharmacological profiles. The presence of the chiral center adjacent to the nitrogen allows for the exploration of stereoselective synthesis. Furthermore, the electron-rich furan ring can participate in various electrophilic substitution and cyclization reactions, enabling the generation of diverse compound libraries for high-throughput screening in drug discovery programs. Its mechanism of action in research contexts is defined by its role as a synthon, facilitating the introduction of N-O functional groups into target molecules, which can be critical for modulating pharmacokinetic properties or for creating chelating ligands in coordination chemistry. This reagent is intended For Research Use Only and is a vital tool for chemists developing new methodologies and investigating structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B040406 N-[1-(furan-2-yl)ethyl]hydroxylamine CAS No. 123606-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFFDDLGEYKSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587641
Record name 1-(Furan-2-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123606-36-0
Record name 1-(Furan-2-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 1 Furan 2 Yl Ethyl Hydroxylamine

Direct Synthetic Pathways to N-[1-(furan-2-yl)ethyl]hydroxylamine

Direct synthesis routes offer an efficient means of preparing the target compound, often by combining key reactants in a single reaction vessel. These pathways are advantageous in terms of atom economy and reduced procedural complexity.

Reductive amination is a cornerstone of amine and hydroxylamine (B1172632) synthesis, valued for its efficiency and the wide availability of starting materials. mdpi.comresearchgate.net This method typically involves the reaction of a carbonyl compound, in this case, 1-(furan-2-yl)ethanone, with hydroxylamine. The initial reaction forms an N-hydroxyimine (oxime) intermediate, which is then reduced in situ to the desired hydroxylamine. acs.orgiris-biotech.de

Oxime Formation: 1-(furan-2-yl)ethanone reacts with hydroxylamine, often from a salt like hydroxylamine hydrochloride, to form 1-(furan-2-yl)ethanone oxime.

Reduction: A suitable reducing agent is introduced to selectively reduce the C=N double bond of the oxime to a C-N single bond, yielding this compound.

Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation. acs.org The reductive amination of furanic aldehydes and ketones is a well-established method for producing the corresponding amines and can be effectively adapted for hydroxylamine synthesis. mdpi.com This one-pot approach is often preferred due to its operational simplicity. nih.govsctunisie.org

The synthesis of this compound can be approached as a two-step process beginning with a condensation reaction. This method separates the formation of the oxime intermediate from its subsequent reduction. The initial step involves the condensation of a furan-bearing carbonyl compound, such as 1-(furan-2-yl)ethanone or furan-2-carbaldehyde, with hydroxylamine or its salt. rsc.orgorgsyn.org

For instance, reacting 1-(furan-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium carbonate yields 1-(furan-2-yl)ethanone oxime. sctunisie.orgorgsyn.org This reaction is typically straightforward and provides the oxime in high yield. sctunisie.org The isolated oxime is then subjected to a separate reduction step to afford the final hydroxylamine product. This stepwise approach allows for the purification of the intermediate oxime, which can be beneficial for achieving high purity in the final product.

Carbonyl PrecursorReagentIntermediateReference
Furan-2-carbaldehydeHydroxylamine hydrochloride, Sodium carbonateFuran-2-carbaldehyde oxime sctunisie.org
1-Indanone (example)Hydroxylamine hydrochloride, Pyridine1-Indanone oxime orgsyn.org
Chalcones (example)Hydroxylamine hydrochlorideOxime derivatives rsc.org

This table presents examples of condensation reactions to form oxime intermediates, a key step in the synthesis of the target hydroxylamine.

Beyond reductive amination, other strategies exist for the formation of hydroxylamines, which could theoretically be applied to furan-containing substrates. One such method is the controlled oxidation of a corresponding secondary amine, N-ethyl-1-(furan-2-yl)methanamine. Reagents like benzoyl peroxide or task-specific ionic liquids such as choline (B1196258) peroxydisulfate (B1198043) have been used for the oxidation of secondary amines to N,N-disubstituted hydroxylamines. wikipedia.orgorganic-chemistry.org Care must be taken to avoid over-oxidation to the corresponding nitrone. wikipedia.org

Another established route is the hydrogenation of an oxime, which is typically considered part of the condensation pathway but can also be viewed as a distinct strategy for generating the hydroxylamine functionality. wikipedia.org The stability of the furan (B31954) ring under various reaction conditions is a critical consideration when exploring these alternative methods.

Multi-step Syntheses Involving this compound Precursors

Multi-step syntheses involve the deliberate construction of precursor molecules that are subsequently converted into the final product. This approach provides flexibility and is often necessary when direct methods are not feasible or result in low yields.

The availability of high-quality furan-functionalized carbonyl compounds is crucial for many of the synthetic routes to this compound. The primary precursors are 1-(furan-2-yl)ethanone (2-acetylfuran) and furan-2-carbaldehyde (furfural).

1-(Furan-2-yl)ethanone (2-Acetylfuran): This key precursor is commonly synthesized via the Friedel-Crafts acylation of furan. wikipedia.org The reaction typically employs acetic anhydride (B1165640) as the acylating agent with a Lewis acid catalyst.

Reactant 1Reactant 2ProductSynthesis MethodReference
FuranAcetic anhydride1-(Furan-2-yl)ethanoneFriedel-Crafts Acylation wikipedia.org
2-Acetylfuran (B1664036)Bromine2-Bromo-1-(furan-2-yl)ethanoneBromination nih.gov

This table highlights synthetic routes for the key precursor 1-(furan-2-yl)ethanone and a subsequent derivatization.

Furan-2-carbaldehyde (Furfural): Furfural is an important industrial chemical often derived from biomass. nih.gov Laboratory-scale syntheses are also well-documented. The Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) or oxalyl chloride, is a common method for the formylation of furan to produce furan-2-carbaldehyde. mdpi.comproquest.com

Reactant 1ReagentsProductSynthesis MethodReference
FuranDMF-d₇, (COCl)₂Furan-2-carbaldehyde-dVilsmeier Reaction mdpi.comproquest.com
2-Bromoaniline, Furan-2-carbaldehydeNaNO₂, CuCl₂5-(2-Bromophenyl)furan-2-carbaldehydeMeerwein Reaction nih.gov

This table outlines methods for the preparation of furan-2-carbaldehyde and its derivatives.

An alternative to building the molecule around the hydroxylamine group is to first construct the furan-substituted alkyl chain and then introduce the hydroxylamine functionality. One potential method is the nucleophilic substitution of a suitable leaving group on the ethyl chain by hydroxylamine. This involves preparing a substrate such as 1-(furan-2-yl)ethyl halide and reacting it with hydroxylamine. Alkylation of hydroxylamine typically occurs at the nitrogen atom. wikipedia.org

Another approach involves the synthesis of alkenes with tethered furan groups, followed by the addition of the hydroxylamine moiety across the double bond. Advanced methods for the installation of amine groups, such as iron-catalyzed aminochlorination or aminoazidation of alkenes, have been developed and could potentially be adapted for hydroxylamine derivatives. amazonaws.com These strategies open up possibilities for creating complex hydroxylamines by first assembling a furan-containing carbon skeleton and then strategically introducing the N-OH group. google.com

Enantioselective Synthetic Approaches Towards Chiral this compound

The enantioselective synthesis of chiral hydroxylamines, including this compound, is a significant challenge in synthetic chemistry. acs.org A key strategy to obtain this compound in an enantiomerically pure form is the asymmetric hydrogenation of its precursor, 2-acetylfuran oxime. This transformation is particularly difficult due to the need to selectively reduce the C=N bond without cleaving the weaker N-O bond, a common side reaction. acs.orgnih.gov

Recent advancements have highlighted the efficacy of transition metal catalysts for this purpose. Iridium-based catalysts, in particular, have shown considerable promise. A robust cyclometalated iridium(III) complex featuring a chiral cyclopentadienyl (B1206354) ligand has been reported to efficiently catalyze the asymmetric hydrogenation of oximes under highly acidic conditions. acs.orgnih.gov This method allows for the synthesis of valuable N-alkoxy amines at room temperature, achieving high catalyst turnover numbers (up to 4000) and excellent enantiomeric ratios (up to 98:2), while preventing the over-reduction and cleavage of the N-O bond. acs.orgnih.gov

Another significant approach involves the use of earth-abundant transition metals. Nickel-catalyzed asymmetric hydrogenation of oximes has emerged as an environmentally friendly and effective method. nih.govsjtu.edu.cn This technique can afford the corresponding chiral hydroxylamines in high yields (up to 99%) and with excellent enantioselectivity (up to 99% e.e.). nih.gov The success of this catalytic system is attributed to weak interactions between the catalyst and the substrate, which play a crucial role in lowering the reaction's energy barrier and ensuring the stereoselective outcome. sjtu.edu.cn

While these methods have been successfully applied to a range of oximes, their specific application to 2-acetylfuran oxime to produce this compound is a logical extension of their demonstrated capabilities with heteroaromatic substrates. The general conditions and high selectivities observed suggest their potential for the efficient and enantioselective synthesis of this specific chiral hydroxylamine.

Catalytic Strategies in the Synthesis of this compound

Catalytic strategies are central to the synthesis of this compound, primarily focusing on the selective reduction of 2-acetylfuran oxime. The choice of catalyst is critical to achieving high chemoselectivity for the hydroxylamine over the corresponding primary amine, which results from the cleavage of the N-O bond. researchgate.net

Iridium-Catalyzed Hydrogenation: Iridium complexes have proven to be highly effective for the asymmetric hydrogenation of oximes. nih.govresearchgate.net A notable system involves a cyclometalated iridium(III) complex with a chiral cyclopentadienyl ligand, which operates under strongly acidic conditions. acs.orgnih.gov The acidic environment is crucial for activating the oxime substrate towards reduction. This catalytic system has demonstrated broad applicability and high efficiency, making it a strong candidate for the synthesis of chiral this compound. acs.org

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Oximes

Catalyst Key Features Typical Conditions Enantiomeric Ratio (e.r.) Reference

Nickel-Catalyzed Hydrogenation: The use of catalysts based on earth-abundant metals like nickel offers a more sustainable and economical alternative. nih.govsjtu.edu.cn Nickel-catalyzed asymmetric hydrogenation of oximes has been shown to produce chiral hydroxylamines with high yields and enantioselectivities. nih.gov A key aspect of this catalysis is the role of weak attractive interactions between the chiral ligand and the oxime substrate, which dictates the stereochemical outcome. sjtu.edu.cn

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of Oximes

Catalyst System Key Features Typical Conditions Enantiomeric Excess (e.e.) Reference

Other Catalytic Approaches: While iridium and nickel catalysts are at the forefront of enantioselective synthesis, other catalytic systems have been explored for the reduction of oximes and related compounds. For instance, tartaric acid-modified Raney nickel has been used for the asymmetric hydrogenation of furan-containing ketones, which are structurally related to the precursor of the target hydroxylamine. scilit.com Additionally, palladium nanocatalysts, in combination with enzymes, have been employed for the asymmetric reductive acylation of aromatic ketoximes, offering another potential, albeit indirect, route to chiral amine derivatives. nih.govacs.org The direct application of these systems to the synthesis of this compound remains an area for further investigation.

Chemical Reactivity and Mechanistic Studies of N 1 Furan 2 Yl Ethyl Hydroxylamine

Reactivity Profile of the Hydroxylamine (B1172632) Functional Group

The hydroxylamine functional group (-NHOH) is a versatile reactive center. Its reactivity is characterized by the presence of lone pairs of electrons on both the nitrogen and oxygen atoms, rendering it a potent nucleophile. Furthermore, the nitrogen atom's intermediate oxidation state makes it susceptible to various oxidative transformations.

Hydroxylamines are recognized as ambident nucleophiles, capable of reacting with electrophiles at either the nitrogen or the oxygen atom. researchgate.net The nitrogen atom is generally the more nucleophilic center, leading predominantly to N-alkylation in reactions with alkylating agents like alkyl halides. wikipedia.org However, the site of attack can be influenced by the nature of the electrophile, the solvent, and the presence of a base. O-alkylation typically requires deprotonation of the hydroxyl group with a strong base to form the more nucleophilic alkoxide. wikipedia.org

In the context of N-[1-(furan-2-yl)ethyl]hydroxylamine, the nitrogen atom can attack an electrophilic carbon, displacing a leaving group in a standard nucleophilic substitution reaction. Such reactions are fundamental in forming new C-N bonds. wiley-vch.de Transition metal catalysis can also be employed to facilitate these amination reactions, where hydroxylamine-derived reagents act as electrophilic nitrogen sources. wiley-vch.de

Table 1: Nucleophilic Substitution Reactions of the Hydroxylamine Group

Reactant Type Predominant Product General Conditions
Alkyl Halides (R-X) N-Alkylhydroxylamine Neutral or basic conditions
Acyl Halides (RCO-Cl) N-Acylhydroxylamine (Hydroxamic acid) Basic conditions
Strong Alkylating Agent + Strong Base O-Alkylhydroxylamine e.g., NaH followed by R-X

The nitrogen atom in the hydroxylamine group can be readily oxidized to various higher oxidation states. The oxidation of N-substituted hydroxylamines is a common method for synthesizing important chemical intermediates such as nitrones and nitroso compounds. chimia.chnih.govresearchgate.net The specific product obtained often depends on the oxidant used and the reaction conditions.

Common oxidants for this transformation include manganese dioxide (MnO2), mercury(II) oxide (HgO), and even air under copper catalysis. chimia.chacs.org The oxidation of N,N-disubstituted hydroxylamines is a particularly straightforward route to nitrones. chimia.chnih.govresearchgate.net For a monosubstituted hydroxylamine like this compound, oxidation can lead to a nitroso compound, which may exist in equilibrium with its oxime tautomer. Further oxidation can lead to nitro compounds. In biological systems, enzymes such as hydroxylamine oxidoreductase (HAO) mediate the oxidation of hydroxylamine to nitrite. researchgate.netorientjchem.org Cellular processes can also oxidize hydroxylamines back to their corresponding nitroxides, a reaction that is often enzyme-linked. nih.gov

Table 2: Common Oxidants for Hydroxylamine Transformations

Oxidizing Agent Typical Product(s) Notes
Manganese Dioxide (MnO₂) Nitrones (from N,N-disubstituted) Good yields and regioselectivity chimia.ch
Mercury(II) Oxide (HgO) Nitrones High selectivity chimia.ch
Air (with Cu(I) catalyst) Nitroso compounds Mild, sustainable method acs.org
Benzoyl Peroxide Nitrones Care must be taken to avoid over-oxidation wikipedia.org

One of the most characteristic reactions of hydroxylamines is their condensation with carbonyl compounds (aldehydes and ketones) to form oximes. study.comwikipedia.orgtestbook.com This reaction proceeds via a nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. quora.comchemtube3d.com The reaction is typically catalyzed by a weak acid.

The formation of an oxime from this compound would involve reaction with an aldehyde or ketone to produce an N-substituted oxime ether. These reactions are generally efficient and provide a reliable method for derivatizing carbonyl compounds. researchgate.net The resulting oximes are stable compounds with applications in organic synthesis, for example, as intermediates that can be reduced to amines or rearranged to amides (Beckmann rearrangement). wikipedia.org

Table 3: Oxime Formation from Carbonyl Compounds

Carbonyl Compound Product Type
Aldehyde (R-CHO) Aldoxime

The general mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration. quora.com

Reactivity of the Furan (B31954) Ring System in this compound

The furan ring is a five-membered aromatic heterocycle that is considered π-electron rich due to the participation of one of the oxygen's lone pairs in the aromatic system. ucalgary.ca This high electron density makes it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com However, its relatively low resonance energy (18 kcal/mol) also makes it susceptible to ring-opening under certain conditions. chemicalbook.compharmaguideline.com

Furan readily undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. pharmaguideline.comslideshare.net Due to furan's high reactivity, these reactions must often be carried out under mild conditions to avoid polymerization or ring-opening, which can be triggered by strong acids. pharmaguideline.com

Substitution occurs preferentially at the C2 and C5 positions. chemicalbook.compearson.compearson.com This regioselectivity is explained by the greater stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack at the C2 position, which allows for the positive charge to be delocalized over three resonance structures, compared to only two for attack at the C3 position. chemicalbook.comquora.com The this compound substituent at the C2 position would likely direct incoming electrophiles to the C5 position.

Table 4: Typical Electrophilic Aromatic Substitution Reactions of Furan

Reaction Reagent(s) Typical Product
Nitration Acetyl nitrate (CH₃COONO₂) 2-Nitrofuran
Bromination Bromine in dioxane 2-Bromofuran pearson.com
Sulfonation Pyridine-SO₃ complex Furan-2-sulfonic acid

The aromaticity of the furan ring can be disrupted, leading to ring-opening or rearrangement reactions, particularly when subjected to strong acids, certain oxidizing agents, or after forming specific adducts. pharmaguideline.comacs.org For instance, the protonation of furan derivatives with electron-releasing substituents can lead to reactive electrophiles that initiate polymerization and ring-opening. pharmaguideline.com

In the context of this compound, reactions that form an adduct with the furan ring could facilitate subsequent ring-opening. A relevant example is the synthesis of Donor-Acceptor Stenhouse Adducts (DASAs), which involves the nucleophilic ring-opening of an activated furan. nih.gov Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote this ring-opening reaction. nih.govresearchgate.net While the hydroxylamine group itself is not the typical nucleophile for DASA formation, it is conceivable that under specific conditions, intramolecular or intermolecular reactions could lead to furan adducts susceptible to similar ring-opening pathways, potentially yielding highly functionalized, linear products. Rearrangements of furan-derived cyclopropanes have also been studied, where the reaction pathway (ring-enlargement vs. ring-opening) depends on the substitution pattern. researchgate.net

Detailed Mechanistic Elucidation of Specific Transformations of this compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the available literature, a comprehensive understanding of its potential transformations can be extrapolated from the well-established reactivity of its constituent functional groups: the N-substituted hydroxylamine and the furan ring. This section will provide a detailed mechanistic elucidation of plausible transformations, drawing parallels from studies on analogous compounds.

Oxidation to Nitrones

The oxidation of N,N-disubstituted hydroxylamines to nitrones is a fundamental and well-documented transformation. chimia.ch For this compound, this would involve the formation of the corresponding nitrone, a valuable synthetic intermediate.

Proposed Mechanism:

The oxidation process is generally believed to proceed through a two-electron oxidation mechanism. researchgate.net The reaction can be initiated by various oxidizing agents. A plausible pathway involves the following steps:

Initial Abstraction: The reaction commences with the abstraction of the hydrogen atom from the hydroxyl group of the hydroxylamine by the oxidizing agent.

Formation of an Intermediate: This leads to the formation of a nitrogen-centered radical or a related intermediate species.

Second Oxidation Step: A subsequent oxidation step, often involving the abstraction of the alpha-hydrogen (the hydrogen attached to the carbon bearing the nitrogen), results in the formation of the nitrone.

The regioselectivity of this oxidation can be an important consideration in unsymmetrical hydroxylamines, although for this compound, only one nitrone product is possible. chimia.ch

Table 1: Proposed Mechanistic Data for the Oxidation of this compound to the Corresponding Nitrone

StepDescriptionKey IntermediatesInfluencing Factors
1Abstraction of the hydroxyl hydrogenNitrogen-centered radicalNature of the oxidizing agent
2Abstraction of the alpha-hydrogenIminium-like speciesReaction conditions (pH, temperature)
3Formation of the C=N double bondFinal nitrone productSolvent polarity

Acid-Catalyzed Rearrangements

Furan rings are susceptible to rearrangement reactions under acidic conditions, and the presence of the hydroxylamine moiety can lead to complex and interesting transformations, such as the aza-Piancatelli rearrangement. rsc.org This reaction typically involves the acid-catalyzed reaction of a furylcarbinol with a nucleophile, in this case, the hydroxylamine nitrogen.

Proposed Mechanism:

An analogous acid-catalyzed intramolecular rearrangement of this compound could be envisioned to proceed as follows:

Protonation of the Furan Ring: The reaction is initiated by the protonation of the furan ring, which activates it towards nucleophilic attack.

Intramolecular Nucleophilic Attack: The nucleophilic nitrogen atom of the hydroxylamine group attacks the activated furan ring, leading to the formation of a bicyclic intermediate.

Ring Opening and Rearrangement: Subsequent ring-opening of the furan moiety and rearrangement would lead to the formation of a substituted cyclopentenone derivative.

Table 2: Proposed Mechanistic Data for the Acid-Catalyzed Rearrangement of this compound

StepDescriptionKey IntermediatesInfluencing Factors
1Protonation of the furan ringProtonated furan speciesAcid strength and concentration
2Intramolecular nucleophilic attackBicyclic intermediateSteric and electronic effects of substituents
3Ring opening and rearrangementSubstituted cyclopentenoneTemperature and reaction time

Thermal Decomposition

The thermal stability and decomposition pathways of this compound would be influenced by both the furan ring and the hydroxylamine group. Thermal decomposition of furan and its derivatives can lead to the formation of various smaller molecules and radical species. nih.govresearchgate.net Similarly, hydroxylamine and its derivatives can undergo thermal decomposition, which can be autocatalytic in some cases. nih.gov

Proposed Mechanism:

A plausible thermal decomposition pathway for this compound could involve:

Initial Bond Cleavage: The weakest bond in the molecule, likely the N-O bond or a C-H bond on the ethyl group, would be the first to break at elevated temperatures.

Radical Formation: This initial cleavage would generate a pair of radicals.

Fragmentation and Rearrangement: These initial radicals could then undergo a cascade of fragmentation and rearrangement reactions, leading to the formation of stable smaller molecules such as furan, acetaldehyde, and various nitrogen-containing species. The furan ring itself may decompose into species like acetylene, ketene, and carbon monoxide at very high temperatures. nih.gov

Table 3: Proposed Mechanistic Data for the Thermal Decomposition of this compound

StepDescriptionPotential ProductsInfluencing Factors
1Initial bond homolysis (e.g., N-O bond)Nitrogen and oxygen-centered radicalsTemperature, pressure
2Fragmentation of the side chainFuran, acetaldehyde, iminesPresence of catalysts or inhibitors
3Decomposition of the furan ringAcetylene, ketene, COHeating rate, atmosphere (inert/oxidizing)

Nucleophilic Reactivity

Hydroxylamines are known to be ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom. researchgate.net The nucleophilicity of this compound would allow it to participate in a variety of substitution and addition reactions.

Mechanistic Considerations:

N-Attack vs. O-Attack: The site of nucleophilic attack (nitrogen vs. oxygen) will depend on several factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, temperature), and steric hindrance around the nucleophilic centers.

Reaction with Alkyl Halides: With a primary alkyl halide, N-alkylation is often favored, leading to the formation of a tri-substituted hydroxylamine.

Reaction with Carbonyl Compounds: this compound can react with aldehydes and ketones to form nitrones, in a reaction that is mechanistically distinct from the oxidation of the hydroxylamine itself.

Reaction with Acylating Agents: Acylation can occur at either the nitrogen or the oxygen atom, with the product distribution being sensitive to the reaction conditions.

Table 4: Summary of Nucleophilic Reactivity of this compound

ElectrophilePotential Product(s)Key Mechanistic Feature
Alkyl HalideN-alkylated or O-alkylated hydroxylamineSN2 reaction
Aldehyde/KetoneNitroneNucleophilic addition followed by dehydration
Acyl HalideN-acylated or O-acylated hydroxylamineNucleophilic acyl substitution

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure, configuration, and conformational dynamics of N-[1-(furan-2-yl)ethyl]hydroxylamine in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The three protons of the furan (B31954) ring would appear in the aromatic region, typically between 6.0 and 7.5 ppm, with characteristic coupling patterns (doublet of doublets) reflecting their positions relative to the oxygen atom and the ethyl group. The methine (CH) proton of the ethyl group, being adjacent to the chiral center and the furan ring, would likely appear as a quartet, coupled to the methyl protons. The methyl (CH₃) protons would present as a doublet, coupled to the single methine proton. The protons on the hydroxylamine (B1172632) moiety (NH and OH) are expected to be broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum would complement this data, showing distinct signals for the four unique carbons of the furan ring, the two carbons of the ethyl side chain, and any solvent peaks. The chemical shifts would confirm the connectivity of the molecular framework.

Conformational analysis can be performed using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons. This would help determine the preferred rotational conformation (rotamer) around the C-N single bond. Similarly, the relative configuration of the chiral center can be confirmed by comparing experimental NMR data with values computed for different stereoisomers using quantum chemical calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan C-H (Position 5)~7.4~142
Furan C-H (Position 3)~6.3~107
Furan C-H (Position 4)~6.2~110
Furan C (Position 2)-~155
Furan C-O--
Ethyl CH~4.2 (quartet)~55
Ethyl CH₃~1.5 (doublet)~20
N-HVariable (broad)-
O-HVariable (broad)-

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of this compound. With a molecular formula of C₆H₉NO₂, the calculated exact mass is 127.06333 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI), would provide a measured mass with high precision (typically to within 5 ppm), confirming this elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pattern of the molecule, providing structural validation. The fragmentation of N-substituted hydroxylamines is a subject of detailed study. nih.gov For this compound, the protonated molecular ion [M+H]⁺ at m/z 128.0711 would be the parent ion. Common fragmentation pathways for related furan and amine compounds suggest several key fragmentation patterns. imreblank.chnih.govmiamioh.edu

A primary fragmentation event would likely be the α-cleavage, breaking the bond between the chiral carbon and the furan ring or the bond between the chiral carbon and the methyl group. This would lead to characteristic fragment ions. For instance, cleavage of the C-C bond of the ethyl group could result in the loss of a methyl radical (•CH₃) to produce an ion at m/z 113. Alternatively, the most prominent fragmentation for similar amines involves cleavage alpha to the nitrogen atom, which in this case would lead to a furan-containing fragment.

Table 2: Predicted HRMS Fragmentation Pattern for this compound

m/z (Predicted)Possible FragmentDescription of Loss
128.0711[C₆H₁₀NO₂]⁺Protonated Molecular Ion [M+H]⁺
111.0657[C₆H₉NO]⁺Loss of OH
110.0582[C₆H₈N]⁺Loss of H₂O
96.0446[C₅H₆NO]⁺Loss of CH₃OH from [M+H]⁺
81.0340[C₅H₅O]⁺Furfuryl cation

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

While a specific crystal structure for this compound has not been reported in the searched literature, single-crystal X-ray diffraction remains the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

Based on crystal structures of similar furan-containing molecules, the furan ring is expected to be nearly planar. nih.govresearchgate.net The geometry around the chiral carbon atom would be tetrahedral. The N-O bond length in the hydroxylamine moiety is a key parameter of interest. In related N-substituted hydroxylamine structures, the nitrogen atom typically adopts a pyramidal geometry. wikipedia.orgunibo.it

Crucially, X-ray diffraction would reveal the packing of molecules in the crystal lattice. The presence of both hydrogen bond donors (NH and OH) and acceptors (the oxygen of the hydroxyl group, the nitrogen, and the furan oxygen) suggests that intermolecular hydrogen bonding would be a dominant feature in the crystal packing, likely forming extended networks or chains of molecules.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum would be the stretching vibrations of the O-H and N-H bonds of the hydroxylamine group, which are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands are sensitive to the extent of hydrogen bonding. The C-H stretching vibrations of the furan ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed just below 3000 cm⁻¹.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchHydroxylamine3200 - 3400Medium-Broad
N-H StretchHydroxylamine3100 - 3300Medium-Broad
Aromatic C-H StretchFuran Ring3010 - 3100Medium
Aliphatic C-H StretchEthyl Group2850 - 2960Medium-Strong
C=C StretchFuran Ring1500 - 1600Medium
N-O StretchHydroxylamine900 - 1050Medium
C-O StretchFuran Ring / Hydroxylamine1000 - 1250Strong

Intermolecular Interactions: Insights from Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.goviucr.org By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and relative importance of different close contacts.

For this compound, a Hirshfeld analysis would be particularly informative. The d_norm map would highlight the key intermolecular contacts, with red spots indicating interactions shorter than the van der Waals radii, such as strong hydrogen bonds. These would be expected between the hydroxylamine's OH and NH groups and the oxygen or nitrogen atoms of neighboring molecules.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. nih.gov For this molecule, the plot would likely be dominated by several key contacts:

O···H/H···O contacts: Appearing as sharp spikes, these would represent the strong hydrogen bonds involving the hydroxylamine and furan oxygen atoms, confirming their critical role in the crystal packing.

H···H contacts: These typically form the largest contribution to the surface area, representing the numerous van der Waals interactions. nih.goviucr.org

C···H/H···C contacts: These represent weaker C-H···π interactions involving the furan ring.

C···C contacts: The presence of these contacts could indicate potential π-π stacking interactions between the furan rings of adjacent molecules, which would be visualized as characteristic red and blue triangles on the shape-index map. researchgate.net

This analysis provides a detailed picture of the forces governing the solid-state assembly of the molecule, complementing the structural information from X-ray diffraction.

Computational Chemistry and Theoretical Investigations of N 1 Furan 2 Yl Ethyl Hydroxylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry and electronic properties of furan (B31954) derivatives. researchgate.netnih.gov DFT calculations are instrumental in determining the most stable conformation (the ground state geometry) of N-[1-(furan-2-yl)ethyl]hydroxylamine by optimizing the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. nih.gov

The optimized geometry provides a three-dimensional representation of the molecule, which is crucial for understanding its interactions with other molecules. Furthermore, DFT calculations yield valuable information about the electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. These properties are fundamental to understanding the molecule's polarity, solubility, and reactivity.

Illustrative Optimized Geometry Parameters:

Below is a table of selected, theoretically calculated bond lengths and angles for the optimized geometry of this compound, typical of what would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

ParameterValue
Bond Lengths (Å)
C(furan)-O(furan)1.36
C(furan)-C(furan)1.35 - 1.43
C(furan)-C(ethyl)1.51
C(ethyl)-N1.47
N-O1.45
O-H0.97
**Bond Angles (°) **
C-O-C (in furan)106.7
C(furan)-C(ethyl)-N110.5
C(ethyl)-N-O109.8
N-O-H105.2

Note: The data in this table is illustrative and represents typical values for similar molecular structures as derived from DFT calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Regioselectivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. taylorandfrancis.comnumberanalytics.comwikipedia.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transitions. aimspress.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the furan ring, with its π-electron system, and the lone pairs on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group will significantly contribute to the HOMO. The LUMO is likely to be a π* anti-bonding orbital associated with the furan ring. The distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies:

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Primarily located on the furan ring and the nitrogen atom of the hydroxylamine group.
LUMO1.2Primarily a π* anti-bonding orbital distributed over the furan ring.
HOMO-LUMO Gap 7.0 Indicates good kinetic stability.

Note: The data in this table is illustrative and represents typical values for furan derivatives as derived from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). periodicodimineralogia.it NBO analysis can elucidate intramolecular interactions, such as hyperconjugation and charge transfer, by examining the delocalization of electron density between filled donor NBOs and empty acceptor NBOs. nih.gov

Illustrative NBO Analysis Findings:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Nσ(C-O)3.5Hyperconjugation
LP(1) O(furan)π(C=C)18.2Resonance
π(C=C) furanσ*(C-N)2.1Hyperconjugation

Note: The data in this table is illustrative and represents plausible interactions and stabilization energies for the target molecule based on NBO analysis of similar compounds.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Transition States

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.orgmuni.cz By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. libretexts.org For this compound, PES mapping can be used to investigate various reaction mechanisms, such as its formation, decomposition, or reactions with other species.

For example, studying the rotational barriers around the C(furan)-C(ethyl) and C(ethyl)-N bonds can reveal the most stable conformers and the energy required to interconvert between them. Furthermore, PES mapping can elucidate the mechanisms of reactions like the ring-opening of the furan moiety or oxidation/reduction of the hydroxylamine group by identifying the transition state structures and calculating the activation energies. researchgate.netaip.orgresearchgate.net

Illustrative Reaction Coordinate for Furan Ring Opening:

Reaction CoordinateDescriptionRelative Energy (kcal/mol)
ReactantThis compound0
Transition State 1C-O bond elongation in the furan ring+45
IntermediateRing-opened species+20
Transition State 2Rearrangement of the intermediate+35
ProductFinal ring-opened product+10

Note: This table provides a simplified and illustrative representation of a potential reaction pathway that could be mapped using PES calculations.

Kinetic Modeling: Application of Kinetic Monte Carlo Simulations

Kinetic modeling aims to simulate the time evolution of a chemical system. While traditional kinetic models often rely on solving differential equations based on rate constants, Kinetic Monte Carlo (KMC) simulations offer a stochastic approach that is particularly useful for complex reaction networks. fiveable.mempg.de KMC methods simulate individual reaction events based on their probabilities, which are derived from the rate constants of the elementary reaction steps. aps.orgacs.org

Illustrative KMC Simulation Parameters for Pyrolysis:

Reaction TypeElementary Step ExampleActivation Energy (kcal/mol)
C-N Bond FissionR-NHOH -> R• + •NHOH75
N-O Bond FissionR-NHOH -> R-NH• + •OH45
H-abstractionR-H + •OH -> R• + H2O5
Ring OpeningFuran-R -> Intermediate60

Note: The data in this table is illustrative of the types of parameters required for a KMC simulation of the decomposition of this compound.

Synthetic Applications and Derivatization Strategies of N 1 Furan 2 Yl Ethyl Hydroxylamine

N-[1-(furan-2-yl)ethyl]hydroxylamine as a Chiral Building Block in Advanced Organic Synthesis

This compound possesses a stereocenter at the carbon atom adjacent to both the furan (B31954) ring and the nitrogen atom, making it a valuable chiral building block for asymmetric synthesis. Its structural similarity to biologically active molecules, particularly those containing heterocyclic moieties, underscores its importance as a precursor in medicinal chemistry and drug development. The furan ring itself is a key pharmacophore that can influence pharmacokinetic and electronic properties, while the chiral hydroxylamine (B1172632) functionality offers a reactive handle for constructing more complex enantiomerically pure molecules.

The utility of chiral hydroxylamine derivatives is increasingly recognized, particularly in the development of new therapeutic agents. For instance, libraries of N-substituted hydroxylamine compounds have been designed and synthesized to act as radical scavengers that inhibit the bacterial ribonucleotide reductase (RNR) enzyme. researchgate.net This enzyme is crucial for bacterial DNA synthesis and repair, making it a prime target for novel antibacterial agents. researchgate.net The enantiomeric purity of such inhibitors can be critical for their efficacy and selectivity, highlighting the potential of chiral precursors like this compound in the synthesis of stereochemically defined drug candidates.

Syntheses of Novel Hydroxylamine Derivatives

The hydroxylamine moiety of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions typically target the oxygen or nitrogen atom, leading to new compounds with tailored properties.

O-Substitution Reactions of the Hydroxylamine Moiety

The oxygen atom of the hydroxylamine group is nucleophilic and can readily participate in substitution reactions to form O-substituted derivatives. These reactions, including O-alkylation and O-acylation, are fundamental for modifying the compound's structure and reactivity.

O-alkylation can be achieved directly by reacting the hydroxylamine with alkylating agents like methanesulfonates. organic-chemistry.org Another powerful method is the palladium-catalyzed O-arylation, which allows for the coupling of the hydroxylamine with aryl chlorides, bromides, and iodides, providing access to O-arylhydroxylamines that might be difficult to prepare otherwise. organic-chemistry.org These O-arylated products can serve as precursors for other heterocyclic systems, such as benzofurans. organic-chemistry.org Furthermore, transition-metal-catalyzed allylic substitutions using reagents like allylic carbonates can also be employed for O-alkylation. organic-chemistry.org

The table below summarizes various methods for O-substitution applicable to hydroxylamines.

Reaction TypeReagents and CatalystsProduct TypeReference
O-AlkylationAlcohols (via methanesulfonates)O-Alkyl hydroxylamines organic-chemistry.org
O-ArylationAryl halides, Pd catalystO-Aryl hydroxylamines organic-chemistry.org
O-AllylationAllylic carbonates, Pd or Ir catalystO-Allyl hydroxylamines organic-chemistry.org
O-AcylationCarboxylic acids, coupling agents (e.g., EDCI)O-Acyl hydroxylamines (Hydroxamic esters) organic-chemistry.org
SubstitutionN-hydroxyphthalimide/succinimide, dibromoalkanesO-Alkyl imidoxy compounds tsijournals.com

This table presents generalized reactions for hydroxylamines, which are applicable to this compound.

N-Substitution and Rearrangement Pathways of this compound

The nitrogen atom of this compound can also undergo substitution reactions, primarily alkylation and acylation. N-alkylation can be performed using alkyl halides under SN2 conditions. nih.gov To achieve selectivity, the oxygen atom may be protected with a suitable group, such as a p-methoxybenzyl (PMB) group, which can be later removed. nih.gov Palladium-catalyzed Buchwald-Hartwig amination represents a convergent route for N-arylation, coupling the hydroxylamine with aryl halides. nih.gov

The furan scaffold, in conjunction with the hydroxylamine group, can participate in unique rearrangement reactions. While classic rearrangements like the Bamberger rearrangement (N-phenylhydroxylamines to aminophenols) and the Beckmann rearrangement (oximes to amides) illustrate the reactivity of related structures, more specific transformations are observed for furan derivatives. wiley-vch.debyjus.com For example, the oxidative rearrangement of furan-2-carboximidamides with hypervalent iodine reagents proceeds through a carbodiimide (B86325) intermediate to yield N¹-acyl-N¹-(2-furyl)ureas. rsc.org Subsequent thermolysis of these ureas provides 2-acylaminofurans, which are otherwise difficult to access due to the instability of 2-aminofuran. rsc.org This type of transformation highlights a potential pathway for rearranging this compound derivatives into other valuable heterocyclic structures.

Construction of Furan-Fused and Furan-Substituted Heterocyclic Systems

This compound is a valuable precursor for synthesizing more complex heterocyclic architectures where the furan ring is either fused to another ring or acts as a substituent on a different heterocyclic core. The inherent reactivity of both the furan ring and the hydroxylamine moiety can be exploited in cyclization reactions.

The hydroxylamine functional group is a key component for building various nitrogen- and oxygen-containing heterocycles. For instance, it can react with β-diketones or related synthons to form isoxazoles or with α,β-unsaturated ketones to yield isoxazolines. These reactions provide a straightforward route to furan-substituted heterocycles.

Furthermore, the furan ring can be part of a more elaborate cyclization cascade to create fused systems. Research has shown that oxidative rearrangement of benzo[b]furan derivatives, analogous to the furan-2-carboximidamides mentioned earlier, can lead to the formation of benzo byjus.comnih.govfuro[2,3-d]pyrimidine derivatives. rsc.org This reaction involves the formation of a carbodiimide intermediate which then reacts with the amidine precursor, leading to a guanidine (B92328) that subsequently cyclizes. rsc.org This illustrates a sophisticated strategy for building a pyrimidine (B1678525) ring onto a furan framework, a pathway that could be adapted for derivatives of this compound. Intramolecular cyclizations of unsaturated acyloxy sulfone derivatives have also been developed as a methodology for the annulation of furans to cycloalkenones, yielding fused-ring furans. nih.gov

The table below outlines selected strategies for synthesizing furan-containing heterocyclic systems.

StrategyPrecursorsResulting SystemKey FeaturesReference
Oxidative Rearrangement/CyclizationFuran-2-carboximidamides, AmidineFuran-fused pyrimidinesInvolves carbodiimide and guanidine intermediates. rsc.org
Intramolecular CyclizationUnsaturated acyloxy sulfonesFused-ring furansDeprotonation followed by cyclization and dehydration. nih.gov
Tandem Cyclizationortho-Hydroxy α-aminosulfonesBenzofuran derivativesDMAP-mediated reaction for 3-amino-2-arylbenzofurans. mdpi.com
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsSubstituted furansAcid or base-catalyzed cyclization. organic-chemistry.org
Gold-Catalyzed CascadeEnone-derived cyclopropanesHighly substituted furansEfficient access to complex furan structures. organic-chemistry.org

Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The synthesis and derivatization of this compound inherently involve a variety of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These reactions are fundamental to its role as a versatile synthetic intermediate. researchgate.net

Carbon-Heteroatom Bond Formation: The hydroxylamine moiety is central to C-N and C-O bond formations. As discussed in section 6.2, O-alkylation, O-arylation, N-alkylation, and N-arylation are key derivatization strategies. organic-chemistry.orgnih.gov These reactions, often catalyzed by transition metals like palladium or copper, are classic examples of carbon-heteroatom bond formation. organic-chemistry.orgnih.govnih.gov For instance, the Buchwald-Hartwig amination for N-arylation and copper-catalyzed O-arylation are powerful tools for creating C-N and C-O bonds, respectively, linking the hydroxylamine to various aromatic systems. organic-chemistry.orgnih.gov

Carbon-Carbon Bond Formation: The furan ring of this compound provides a platform for C-C bond formation. The furan nucleus is susceptible to electrophilic substitution reactions, such as Friedel-Crafts acylation, which attaches acyl groups to the ring, typically at the 5-position. researchgate.net Another common strategy is the metalation of the furan ring. Deprotonation at the 5-position using a strong base like n-butyllithium generates a nucleophilic organolithium species. reddit.com This intermediate can then react with a wide range of carbon electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new C-C bond, enabling the introduction of various substituents onto the furan ring. reddit.com These methods allow for the elaboration of the furan core while preserving the chiral hydroxylamine side chain for subsequent transformations.

Perspectives and Future Research Directions

Advancements in Sustainable and Scalable Synthetic Methodologies for N-[1-(furan-2-yl)ethyl]hydroxylamine

The development of environmentally benign and economically viable synthetic routes is paramount for the broader application of this compound. Future research will likely pivot from traditional multi-step syntheses towards more streamlined, sustainable, and scalable methodologies.

Key research directions include:

Biocatalytic Approaches: The use of enzymes, such as transaminases or oxidoreductases, could offer a highly selective and green pathway to the chiral amine precursor of the target molecule. Enzymatic resolution or asymmetric synthesis starting from furan-based ketones would operate under mild conditions, minimizing waste and avoiding the use of toxic heavy metals. researchgate.net

One-Pot Reactions: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can significantly improve efficiency. nih.gov For instance, a one-pot reductive amination of 2-acetylfuran (B1664036) followed by N-oxidation could be explored. Such processes reduce solvent usage, energy consumption, and purification efforts. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processes. amazonaws.com This would be particularly advantageous for managing potentially exothermic or unstable intermediates.

Bio-based Feedstocks: Leveraging the increasing availability of furan (B31954) derivatives from biomass, such as furfural, provides a direct link to renewable starting materials. mdpi.com Research into converting these platform chemicals directly into the ethylfuran backbone would establish a truly sustainable manufacturing process. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Challenges
BiocatalysisHigh stereoselectivity, mild conditions, reduced waste.Enzyme discovery and engineering, substrate scope, cost.
One-Pot SynthesisIncreased efficiency, reduced solvent and energy use.Reagent compatibility, complex optimization.
Flow ChemistryEnhanced safety and control, easy scalability.Specialized equipment, potential for clogging.
Bio-based FeedstocksSustainability, reduced reliance on fossil fuels.Efficient conversion pathways, purification from biomass.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the electronic structure, conformational behavior, and reactivity of this compound is crucial for predicting its behavior and designing applications. Combining advanced spectroscopic methods with high-level computational chemistry will be instrumental in this endeavor.

Future investigations should focus on:

Conformational Analysis: The rotational barriers around the C-C and C-N bonds determine the molecule's three-dimensional shape, which influences its reactivity and interactions with other molecules. A combination of variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations can elucidate the preferred conformations and the energy landscapes of their interconversion. researchgate.net

Electronic Structure and Reactivity: DFT calculations can map the electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate Fukui functions to predict sites of nucleophilic and electrophilic attack. figshare.comnih.govmdpi.com This theoretical insight can rationalize the compound's reactivity in various chemical transformations and guide the design of experiments. researchgate.net

In-situ Reaction Monitoring: Spectroscopic techniques like process IR and Raman spectroscopy can be used to monitor reactions involving this compound in real-time. This allows for the identification of transient intermediates and the collection of kinetic data, providing a detailed picture of the reaction mechanism. nih.govresearchgate.net

Table 2: Spectroscopic and Computational Techniques for Mechanistic Studies
TechniqueInformation GainedResearch Application
Variable-Temperature NMRRotational barriers, conformational populations.Understanding dynamic behavior and stereochemistry.
Density Functional Theory (DFT)Electronic structure, reaction pathways, spectral prediction.Predicting reactivity and rationalizing experimental outcomes.
Process IR/Raman SpectroscopyReal-time concentration profiles, intermediate detection.Kinetic analysis and reaction optimization.

Exploration of Stereoselective Transformations and Chiral Pool Applications

The presence of a stereocenter in this compound makes it a valuable target for asymmetric synthesis and a potential building block in the creation of more complex chiral molecules.

Future research in this area should explore:

Asymmetric Synthesis: Developing highly enantioselective methods for its synthesis is a primary goal. This could involve the asymmetric reduction of a precursor oxime using chiral catalysts or the stereoselective addition of a nucleophile to a furan-based imine. dur.ac.uk

Chiral Ligand Development: The hydroxylamine (B1172632) and furan moieties offer potential coordination sites for metal ions. Enantiopure this compound and its derivatives could be investigated as novel chiral ligands in asymmetric catalysis, for reactions such as asymmetric additions, hydrogenations, or cyclizations.

Chiral Pool Starting Material: As an enantiopure building block, it can be used in the synthesis of complex natural products or pharmaceuticals. researchgate.net The furan ring can undergo various transformations (e.g., Diels-Alder reactions, ring-opening) to generate diverse and highly functionalized acyclic and cyclic structures with retained stereochemical integrity.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry provides powerful tools to design and screen novel derivatives of this compound in silico, prioritizing synthetic efforts towards molecules with the highest potential for specific applications. nih.gov

Promising avenues for computational research include:

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity is identified, QSAR models can be developed to correlate structural features of various derivatives with their activity. researchgate.netnih.govresearchgate.net These models can then predict the activity of unsynthesized compounds, guiding the design of more potent analogues.

Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict the binding modes and affinities of designed derivatives to specific biological targets, such as enzyme active sites. ijper.orgnih.govbohrium.comjbcpm.comresearchgate.net This allows for the rational design of targeted inhibitors.

Virtual Library Screening: A virtual library of derivatives can be generated by systematically modifying the core structure (e.g., substituting the furan ring, alkylating the hydroxylamine). These libraries can be screened computationally for desired properties, such as specific binding affinities or favorable pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Table 3: Computational Approaches for Derivative Design
MethodPrincipleApplication
QSARCorrelates molecular descriptors with activity.Predicting the potency of new analogues.
Molecular DockingSimulates ligand-receptor binding.Designing targeted enzyme inhibitors or receptor modulators.
ADMET PredictionPredicts pharmacokinetic and toxicity properties.Prioritizing candidates with drug-like properties.

Q & A

Q. What synthetic strategies are employed to prepare N-[1-(furan-2-yl)ethyl]hydroxylamine derivatives?

The synthesis typically involves multi-step reactions, including:

  • Oxidative cyclization : Thiosemicarbazone derivatives are cyclized using FeCl₃ in a citric acid medium to form thiadiazole rings .
  • Nucleophilic addition and dehydration : The amino group of thiadiazole reacts with furfural in concentrated H₂SO₄ and DMF to form azomethine (imine) linkages .
  • Characterization : Confirmed via IR (azomethine C=N at ~1618 cm⁻¹, C-S-C at 721 cm⁻¹), ¹H NMR (N=CH proton at δ 8.55 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 300 for Fe derivative) .

Q. How are spectroscopic techniques applied to verify structural integrity?

Key methods include:

  • IR spectroscopy : Identifies functional groups like C=N (1618 cm⁻¹) and C-O (1350 cm⁻¹) .
  • ¹H NMR : Deshielded protons (e.g., N=CH at δ 8.55 ppm) confirm electronic environments .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 300 for Fe) and fragmentation patterns validate molecular formulas .

Q. What in vitro assays are used to evaluate anti-tubercular activity?

The Alamar Blue assay is standard for testing against Mycobacterium tuberculosis H37Rv. Derivatives like Fb and Fe showed MIC values of 3.1 µg/mL, indicating potent activity .

Q. How does the PASS program predict biological activity?

PASS (Prediction of Activity Spectra for Substances) evaluates SAR from ~35,000 compounds:

  • Pa > 0.7 : High activity (potential drug analogs).
  • 0.5 < Pa < 0.7 : Moderate activity (novel scaffolds).
  • Pa < 0.5 : Low activity but potential for new chemical entities . For example, Fe had a Pa score of >0.68, correlating with its experimental MIC .

Advanced Research Questions

Q. How can molecular docking elucidate interactions with enoyl-ACP reductase (InhA)?

  • Protein preparation : PDB entry 2H7M is refined by removing water and adding hydrogens. Energy minimization is performed using UFF and PM3 methods .
  • Active site prediction : Q-SiteFinder identifies residues (Tyr158, Met103, Gly104) critical for binding .
  • Docking results : Derivatives like Fe form hydrogen bonds with Tyr158 and hydrophobic interactions with Met103, mimicking pyrrolidine carboxamide inhibitors .

Q. How to resolve discrepancies between PASS predictions and experimental MIC values?

  • Case study : Fb had a low Pa score (0.691) but showed significant activity (MIC 3.3 µg/mL). Methodological solutions include:
  • Validating docking scores with experimental IC₅₀ values.
  • Analyzing substituent effects (e.g., nitro groups in Fe enhance activity via electron-withdrawing effects) .

Q. What strategies improve synthetic yields of hydroxylamine derivatives?

  • Optimize reaction conditions : Adjusting FeCl₃ concentration during cyclization or using DMF as a solvent for imine formation .
  • Purification techniques : Column chromatography or recrystallization to isolate high-purity intermediates .

Q. How do substituents on the thiadiazole ring impact bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂ in Fe) : Enhance anti-tubercular activity by improving binding to InhA’s hydrophobic pocket .
  • Electron-donating groups (e.g., -OCH₃ in Fc) : Reduce activity due to weaker interactions with Tyr158 .

Methodological Recommendations

  • For computational studies : Cross-validate PASS predictions with docking and experimental assays to account for SAR nuances .
  • For synthesis : Use FeCl₃ in citric acid for efficient cyclization and characterize intermediates rigorously to avoid byproducts .
  • For bioactivity : Prioritize derivatives with nitro or halide substituents for enhanced InhA inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.